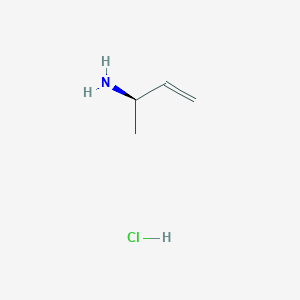

(R)-But-3-en-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-but-3-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVNHUMBUVTND-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

difference between (R)- and (S)-but-3-en-2-amine hydrochloride

This guide provides an in-depth technical analysis of (R)- and (S)-but-3-en-2-amine hydrochloride, focusing on their structural distinction, stereoselective synthesis, and critical role as chiral building blocks in drug development.

Core Identity & Stereochemical Distinction in Chiral Synthesis

Executive Summary

But-3-en-2-amine hydrochloride (CAS: 221043-86-3 for racemate) is a pivotal chiral allylic amine used as a starting material in the synthesis of complex alkaloids, amino acids, and pharmaceutical intermediates. The molecule possesses a single stereogenic center at the C2 position. The distinction between the (R)- and (S)- enantiomers is not merely academic; it dictates the 3D architecture of the final drug target, influencing binding affinity and biological activity. This guide outlines the physicochemical differences, manufacturing protocols via Ellman’s auxiliary, and analytical methods for enantiomeric purity.

Chemical Identity and Structural Analysis

The core difference lies in the spatial arrangement of the amine group relative to the vinyl and methyl substituents. Following Cahn-Ingold-Prelog (CIP) priority rules, the priority is assigned as follows: –NH₂ (1) > –CH=CH₂ (2) > –CH₃ (3) > –H (4) .

-

(R)-Enantiomer: The sequence 1 → 2 → 3 traces a clockwise direction.

-

(S)-Enantiomer: The sequence 1 → 2 → 3 traces a counter-clockwise direction.

Comparative Identity Table

| Feature | (R)-But-3-en-2-amine HCl | (S)-But-3-en-2-amine HCl |

| CAS Number | 869485-70-1 (Salt) / 75197-07-8 (Base) | 153451-37-7 (Salt) / 75197-06-7 (Base) |

| Stereochemistry | Rectus (Right/Clockwise) | Sinister (Left/Counter-Clockwise) |

| Molecular Formula | C₄H₁₀ClN | C₄H₁₀ClN |

| Molecular Weight | 107.58 g/mol | 107.58 g/mol |

| Physical State | White to off-white hygroscopic solid | White to off-white hygroscopic solid |

| Solubility | High in H₂O, MeOH; Low in Et₂O, Hexanes | High in H₂O, MeOH; Low in Et₂O, Hexanes |

Structural Visualization

The following diagram illustrates the stereochemical relationship and CIP priority assignment.

Caption: Cahn-Ingold-Prelog priority assignment determining (R) vs (S) configuration.

Synthesis & Manufacturing: The Ellman Protocol

While enzymatic resolution (using lipases like CAL-B) is possible, the Ellman’s Sulfinamide method is the industry standard for generating high enantiomeric excess (ee > 98%) of but-3-en-2-amine. This method relies on the diastereoselective addition of a Grignard reagent to a chiral sulfinimine.

Protocol: Asymmetric Synthesis of (S)-But-3-en-2-amine HCl

Reagents:

-

(R)-tert-Butanesulfinamide (Chiral Auxiliary)

-

Acetaldehyde[1]

-

Vinylmagnesium bromide (Grignard)

-

HCl/Dioxane (Deprotection)

Step-by-Step Methodology:

-

Condensation: React (R)-tert-butanesulfinamide with acetaldehyde in the presence of a Lewis acid (e.g., CuSO₄ or Ti(OEt)₄) to form the chiral (R)-N-ethylidene-tert-butanesulfinamide.

-

Mechanism:[2] The bulky tert-butyl group directs the geometry of the imine.

-

-

Diastereoselective Addition: Add Vinylmagnesium bromide at -78°C.

-

Causality: The Grignard reagent attacks the imine from the less hindered face (controlled by a six-membered chelated transition state involving Mg), yielding the sulfinamide intermediate with high diastereoselectivity.

-

-

Deprotection: Treat the intermediate with 4M HCl in dioxane/methanol.

-

Result: Cleavage of the N-S bond releases the chiral amine as the hydrochloride salt.

-

To obtain the (R)-enantiomer , simply substitute the starting auxiliary with (S)-tert-Butanesulfinamide .

Caption: Ellman's auxiliary method for the asymmetric synthesis of (S)-but-3-en-2-amine HCl.

Analytical Characterization

Distinguishing the two enantiomers requires specific chiral analytical techniques. Standard NMR is insufficient as both enantiomers have identical chemical shifts in an achiral environment.

Optical Rotation (Polarimetry)[8][9]

-

Principle: Enantiomers rotate plane-polarized light in equal magnitude but opposite directions.

-

Expectation: While specific rotation values depend on solvent and concentration, the (S)-isomer of similar 2-aminoalkanes (e.g., 2-aminobutane) is typically dextrorotatory (+) or levorotatory (-) depending strictly on the substituents. For allylic amines, literature often cites the free base (S)-isomer as having a specific rotation opposite to the (R).

-

Protocol: Dissolve 10 mg of salt in 1 mL Methanol. Measure at 589 nm (Na-D line) at 20°C.

Chiral HPLC

-

Column: Daicel Chiralcel OD-H or AD-H (polysaccharide-based).

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt, though free base is preferred for column safety).

-

Result: The enantiomers will elute at distinct retention times. A racemic standard is required to establish the baseline separation.

Mosher's Acid Derivatization (NMR)

-

Method: React the amine with (R)- or (S)-MTPA chloride (Mosher's acid chloride).

-

Analysis: The resulting diastereomeric amides will show distinct ¹H or ¹⁹F NMR shifts, allowing calculation of enantiomeric excess (ee) without a chiral column.

Applications in Drug Development[10]

The allylic amine motif is a "privileged structure" in medicinal chemistry. The double bond serves as a versatile handle for further functionalization (e.g., metathesis, oxidation), while the chiral amine provides the necessary 3D orientation for receptor binding.

Key Applications

-

Vicinal Amino Alcohols: Through tethered functionalization (e.g., Pd-catalyzed carbo-etherification), but-3-en-2-amine is converted into amino alcohols found in HIV protease inhibitors and antibiotics.

-

Alkaloid Synthesis (Pumiliotoxins): The (S)-enantiomer is a key building block in the total synthesis of Pumiliotoxin C , a dendrobatid alkaloid. The stereocenter at C2 establishes the chirality for the subsequent ring-closing steps.

-

N-Heterocycles via RCM: Reaction with acrylate derivatives followed by Ring-Closing Metathesis (RCM) yields chiral pyrrolidines and piperidines, common scaffolds in kinase inhibitors (e.g., analogues of Capivasertib ).

Caption: Divergent synthetic utility of chiral but-3-en-2-amine in drug discovery.

Handling and Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent "caking" and hydrolysis issues.

-

Racemization: The chiral center is alpha to a vinyl group and an amine. While generally stable, exposure to strong bases at high temperatures can induce racemization via enolization-like mechanisms (though less prone than carbonyls). Avoid prolonged heating of the free base >100°C.

-

Safety: As an allylic amine, it is potentially toxic and an irritant. Handle in a fume hood.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.

-

PubChem. "But-3-en-2-amine hydrochloride Compound Summary."[3][4] National Library of Medicine.

-

Bäckvall, J. E., et al. "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines."[5] Journal of the American Chemical Society.

-

Trost, B. M., et al. "Palladium-Catalyzed Enantioselective Synthesis of Allylic Amines." Chemical Reviews.

-

Sigma-Aldrich. "(S)-But-3-en-2-amine hydrochloride Product Sheet."

Sources

- 1. Page loading... [guidechem.com]

- 2. Convergent approach to pumiliotoxin alkaloids. Asymmetric total synthesis of (+)-pumiliotoxins A, B, and 225F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. But-3-en-2-amine hydrochloride | C4H10ClN | CID 18185425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

A Comprehensive Technical Guide to Enantiopure (R)-1-Methylallylamine HCl for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. This guide provides an in-depth technical overview of (R)-1-methylallylamine hydrochloride (also known as (R)-but-3-en-2-amine hydrochloride), a valuable chiral intermediate for the synthesis of complex molecular targets.

This document will serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into commercial sourcing, quality control, analytical methodologies, and safe handling of this important chiral amine.

Introduction to (R)-1-Methylallylamine HCl: A Versatile Chiral Building Block

(R)-1-Methylallylamine HCl is a chiral primary amine that serves as a key starting material and intermediate in a variety of stereoselective syntheses.[1][2] Its utility stems from the presence of a stereogenic center and a reactive allylic functional group, which allows for a diverse range of chemical transformations. The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base, which is a volatile and flammable liquid.

Chemical Structure and Properties:

-

IUPAC Name: this compound[3]

-

CAS Number: 869485-70-1[3]

-

Molecular Formula: C₄H₁₀ClN[3]

-

Molecular Weight: 107.58 g/mol [3]

-

Appearance: Typically a white to off-white solid[4]

The strategic importance of chiral amines like (R)-1-methylallylamine HCl in medicinal chemistry cannot be overstated. They are integral components in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and other therapeutic agents.[5][6][7] The ability to introduce a specific stereocenter early in a synthetic route is often a key factor in the efficiency and success of the overall process.

Commercial Suppliers and Procurement

The availability of high-quality, enantiopure starting materials is a critical first step in any research or development program. While numerous suppliers offer the racemic or non-stereospecific version of 1-methylallylamine hydrochloride (CAS 221043-86-3), sourcing the specific (R)-enantiomer requires careful attention to the CAS number (869485-70-1).

Below is a comparative table of known commercial suppliers for enantiopure (R)-1-methylallylamine HCl. It is crucial for researchers to request a certificate of analysis (CoA) from any potential supplier to verify the enantiomeric purity and overall quality of the material.

| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |

| AChemBlock | This compound | 869485-70-1 | 95% | Offers the compound as a building block for research and development.[3] |

Note: The landscape of chemical suppliers is dynamic. Researchers should conduct their own current market analysis to identify additional suppliers and compare pricing and availability.

Supplier Evaluation Workflow:

When selecting a supplier for a critical chiral building block, a systematic evaluation is essential to mitigate risks to project timelines and outcomes.

Caption: A workflow for the systematic evaluation of commercial suppliers.

Quality Control and Analytical Methods

Ensuring the enantiomeric and chemical purity of (R)-1-methylallylamine HCl is critical for its successful application in stereoselective synthesis. A comprehensive quality control process should involve a combination of chromatographic and spectroscopic techniques.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[8][9][10] The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve a sample of (R)-1-methylallylamine HCl in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose, is often effective for separating chiral amines. For basic compounds, columns like Chiralcel OD-H or Chiralpak AD can be a good starting point.[9]

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol. For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm (or a wavelength where the analyte has sufficient absorbance).

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

-

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of (R)-1-methylallylamine HCl and assessing its chemical purity.[11]

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The expected signals for 1-methylallylamine in a deuterated solvent like D₂O would include resonances for the vinyl protons, the methine proton, and the methyl protons.

Enantiomeric Purity Determination by NMR with a Chiral Solvating Agent:

A rapid method for determining enantiomeric excess by NMR involves the use of a chiral solvating agent (CSA).[12][13][14] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of signals for the two enantiomers in the NMR spectrum.

Experimental Protocol: NMR with Chiral Solvating Agent

-

Sample Preparation: In an NMR tube, dissolve a known amount of (R)-1-methylallylamine HCl (approximately 0.025 mmol) and a suitable chiral solvating agent (e.g., a (S)-BINOL derivative, approximately 0.1 mmol) in deuterated chloroform (CDCl₃, approximately 0.6 mL).[13]

-

Data Acquisition: Gently shake the NMR tube for about 30 seconds to ensure complex formation and then acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer at 25 °C.[13]

-

Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. The enantiomeric excess can be determined by integrating these two signals.

Analytical Workflow:

Caption: A typical analytical workflow for quality control.

Synthesis of Enantiopure (R)-1-Methylallylamine HCl

While this guide focuses on commercial suppliers, an understanding of the synthetic routes to enantiopure (R)-1-methylallylamine HCl provides valuable context regarding potential impurities. The synthesis of chiral allylic amines is a well-studied area of organic chemistry, with several effective methods available.

One common strategy involves the resolution of a racemic mixture of 1-methylallylamine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[2][15][16] The diastereomers, having different physical properties, can then be separated by fractional crystallization. The desired enantiomer is subsequently liberated from the salt by treatment with a base, followed by conversion to the hydrochloride salt.

Alternatively, asymmetric synthesis provides a more direct route to the enantiopure amine. This can involve methods such as the catalytic asymmetric reduction of imines or the enantioselective amination of allylic substrates.

Applications in Drug Development and Research

(R)-1-Methylallylamine HCl and its free base are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules. The presence of both a chiral center and a versatile allyl group allows for the construction of complex stereodefined structures.

While specific, publicly disclosed applications of (R)-1-methylallylamine HCl in the synthesis of marketed drugs can be difficult to pinpoint due to the proprietary nature of pharmaceutical research, chiral allylic amines, in general, are key intermediates in the synthesis of various therapeutic agents, including antiviral compounds.[17][18] The development of novel antiviral drugs often relies on multi-step syntheses where the precise control of stereochemistry is crucial for efficacy and safety.[5]

Safe Handling, Storage, and Disposal

The safe handling of all chemicals is of utmost importance in a laboratory setting. (R)-1-methylallylamine HCl, as an amine salt, requires specific precautions.

Personal Protective Equipment (PPE):

When handling (R)-1-methylallylamine HCl, especially in solid form where dust can be generated, the following PPE should be worn:[19][20][21][22][23]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: In cases of significant dust generation or when handling the volatile free base, a respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Skin and Body Protection: A lab coat should be worn to protect clothing and skin.

Storage:

(R)-1-methylallylamine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

Chemical waste, including unused (R)-1-methylallylamine HCl and its solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[24][25][26][27] Do not dispose of this chemical down the drain or in the regular trash. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Conclusion

Enantiopure (R)-1-methylallylamine HCl is a valuable and versatile chiral building block for researchers and professionals in the pharmaceutical and chemical industries. Its successful application hinges on careful sourcing from reputable suppliers, rigorous quality control using appropriate analytical techniques, and adherence to strict safety protocols. This guide has provided a comprehensive technical overview to support the effective and safe use of this important chiral intermediate in the pursuit of novel chemical entities and improved therapeutic agents.

References

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. (URL: [Link])

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. (2022-09-08). (URL: [Link])

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. (URL: [Link])

-

SAFETY DATA SHEET AMINE 6. Greenbook.net. (URL: [Link])

-

Amine Disposal For Businesses. Collect and Recycle. (2024-07-18). (URL: [Link])

-

Personal Protective Equipment | US EPA. (2025-09-12). (URL: [Link])

-

A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022-04-12). (URL: [Link])

-

Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. (2024-06-06). (URL: [Link])

-

Safety Guidelines for Handling Chemicals. HPE Support. (URL: [Link])

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta. (2025-07-02). (URL: [Link])

-

Chiral analysis by MS. (URL: [Link])

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (2021-09-30). (URL: [Link])

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020-11-12). (URL: [Link])

-

Chiral resolution - Wikipedia. (URL: [Link])

-

(S)-But-3-en-2-amine hydrochloride - Aliphatic Hydrocarbon. Crysdot LLC. (URL: [Link])

-

(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. (2025-08-06). (URL: [Link])

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30). (URL: [Link])

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. (URL: [Link])

-

Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. (2024-09-02). (URL: [Link])

-

N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. University of Helsinki. (2024-10-15). (URL: [Link])

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2023-01-28). (URL: [Link])

-

Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride | Bentham Science. (URL: [Link])

-

Antiviral Agents. PMC - NIH. (URL: [Link])

-

Potential Antiviral Action of Alkaloids. MDPI. (2022-01-28). (URL: [Link])

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound 95% | CAS: 869485-70-1 | AChemBlock [achemblock.com]

- 4. But-3-en-2-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. epa.gov [epa.gov]

- 21. pps-essentials.co.uk [pps-essentials.co.uk]

- 22. support.hpe.com [support.hpe.com]

- 23. blog.storemasta.com.au [blog.storemasta.com.au]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. assets.greenbook.net [assets.greenbook.net]

- 27. collectandrecycle.com [collectandrecycle.com]

Methodological & Application

Application Note: Stereoselective Preparation of Chiral Homoallylic Amides from (R)-1-Methylallylamine

This Application Note is designed for researchers and drug discovery scientists focusing on asymmetric synthesis. It details the protocol for converting (R)-1-methylallylamine —a readily available chiral pool building block—into high-value chiral homoallylic amides (

This transformation is a cornerstone in the synthesis of polyketides and amino acid derivatives, enabling the faithful transfer of chirality from a C–N bond to a remote C–C bond with high diastereoselectivity.

-Unsaturated Amides (Homoallylic Amides)Abstract & Strategic Overview

The synthesis of chiral homoallylic amides is a critical competency in medicinal chemistry, serving as a gateway to

This protocol leverages (R)-1-methylallylamine as a "chiral template." By acylating this amine and inducing a [3,3]-sigmatropic rearrangement, the stereochemical information at the allylic C–N position is transferred to the new C–C bond on the amide backbone. This method is superior to direct alkylation due to its:

-

Self-Validating Stereochemistry: The ordered chair-like transition state ensures predictable diastereoselectivity.

-

Atom Economy: All carbon atoms from the starting materials are incorporated into the final scaffold.

-

Versatility: The resulting double bond is a handle for further functionalization (e.g., oxidative cleavage, metathesis).

Mechanistic Principles

The success of this protocol relies on the Ireland-Claisen modification applied to amides. The reaction proceeds through a kinetic enolization followed by a concerted rearrangement.

The Pathway[1]

-

Acylation: (R)-1-methylallylamine is coupled with an acid chloride (e.g., propionyl chloride) to form an N-allylic amide.

-

Enolization & Trapping: The amide is treated with a strong base (LHMDS) and trapped with a silylating agent (TMSCl) to form the (Z)-N,O-ketene acetal .

-

[3,3]-Rearrangement: Upon heating, the system undergoes a suprafacial sigmatropic rearrangement. The methyl group of the allylic amine prefers the pseudo-equatorial position in the chair transition state to minimize 1,3-diaxial interactions.

Visualization: The Stereochemical Transfer

The following diagram illustrates the transition state geometry that enforces the chirality transfer.

Caption: Logical flow of the Amide-Enolate Claisen Rearrangement showing the critical transition state node.

Experimental Protocol

Phase 1: Preparation of the N-Allylic Amide

Objective: Synthesize N-((R)-but-3-en-2-yl)propionamide.

Reagents:

-

(R)-1-methylallylamine (1.0 equiv)

-

Propionyl chloride (1.1 equiv)

-

Triethylamine (Et

N) (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add (R)-1-methylallylamine (10 mmol) and Et

N (12 mmol) in DCM (50 mL). Cool to 0°C. -

Addition: Add propionyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3) for disappearance of amine.

-

Workup: Quench with saturated NH

Cl (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na -

Purification: Flash chromatography (SiO

) to yield the amide as a colorless oil.

Phase 2: The Rearrangement (Critical Step)

Objective: Convert the allylic amide to the chiral homoallylic amide via the silyl ketene aminal.

Reagents:

-

N-Allylic Amide (from Phase 1) (1.0 equiv)

-

LHMDS (Lithium Hexamethyldisilazide) (2.2 equiv) – Note: 2+ equiv required for secondary amides to deprotonate N-H and alpha-C.

-

TMSCl (Trimethylsilyl chloride) (2.5 equiv)

-

Solvent: THF (anhydrous) and Toluene.

Step-by-Step:

-

Enolization: In a dry Schlenk flask under Argon, cool LHMDS (1.0 M in THF, 2.2 equiv) to -78°C.

-

Substrate Addition: Add the N-allylic amide (dissolved in minimal THF) dropwise. Stir at -78°C for 1 hour to ensure complete dianion formation.

-

Trapping: Add TMSCl (freshly distilled, 2.5 equiv) dropwise. Stir for 30 mins at -78°C, then allow to warm to RT over 1 hour. This forms the N,O-bis(silyl) ketene aminal.

-

Solvent Exchange (Optional but Recommended): Remove THF under reduced pressure (high vacuum) and replace with anhydrous Toluene. Reason: Higher boiling point accelerates the rearrangement.

-

Rearrangement: Reflux the toluene solution (110°C) for 4–12 hours. Monitor by NMR or GC-MS (look for the shift of the double bond signals).

-

Hydrolysis: Cool to RT. Add MeOH (5 mL) and 1N HCl (10 mL) to hydrolyze the silyl groups. Stir vigorously for 30 minutes.

-

Isolation: Extract with EtOAc, wash with NaHCO

(to remove acid traces), dry, and concentrate. -

Purification: Silica gel chromatography.

Data Analysis & Troubleshooting

Expected Results

The product, (2S,3R)-2,3-dimethylpent-4-enamide (assuming propionyl start), typically exhibits high diastereomeric ratios (dr).

| Parameter | Value / Observation | Notes |

| Yield | 75% - 90% | Dependent on moisture control during enolization. |

| Diastereomeric Ratio (dr) | > 90:10 (syn:anti) | The (Z)-enolate is favored by LHMDS, leading to syn products. |

| Chirality Transfer | > 98% | The concerted nature of the mechanism preserves enantiopurity. |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TMS-ketene aminal before rearrangement. | Ensure strict anhydrous conditions; use fresh TMSCl. |

| Poor dr | Incomplete enolization or E/Z enolate mixture. | Maintain -78°C strictly during LHMDS addition; ensure LHMDS quality. |

| No Reaction | Temperature too low for rearrangement. | Switch solvent to Xylene (140°C) if Toluene reflux is insufficient. |

Strategic Applications in Drug Development

The homoallylic amides generated via this protocol are versatile intermediates:

- -Lactams: Iodolactonization of the product yields chiral lactams, a scaffold found in racetams and pyroglutamate derivatives.

-

Peptide Isosteres: The amide bond can be reduced to an amine, creating chiral 1,4-diamines or

-amino acids. -

Metathesis Precursors: The terminal alkene is an ideal partner for Ring-Closing Metathesis (RCM) to form macrocycles.

Workflow Diagram

Caption: Operational workflow for the synthesis of homoallylic amides.

References

-

Walters, M. A., et al. "The amide-Claisen rearrangement. 1. The synthesis of gamma,delta-unsaturated amides." Journal of Organic Chemistry, 1991.

-

Kazmaier, U. "Amino Acid Derivatives by Claisen Rearrangement."[1] Organic Reactions, 2004.

-

Tsunoda, T., et al. "Amide acetal Claisen rearrangement: A facile method for the preparation of gamma,delta-unsaturated amides." Tetrahedron Letters, 1993.

-

Nakai, T., & Mikami, K. "The [2,3]- and [3,3]-Sigmatropic Rearrangements of Allylic Ethers and Amides." Chemical Reviews, 1986.

-

Clayden, J., et al. "Asymmetric synthesis of gamma,delta-unsaturated amides via the aza-Claisen rearrangement." Organic & Biomolecular Chemistry, 2005.

Sources

Application Note: (R)-but-3-en-2-amine as a Chiral Template in Diversity-Oriented Synthesis

Executive Summary

(R)-but-3-en-2-amine (CAS: 34375-90-1), also known as (R)-1-methylallylamine, represents a high-value "dual-function" chiral auxiliary and building block. Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that are installed and removed, this amine is frequently employed as a chiral template in Multicomponent Reactions (MCRs). Its unique structure features a stereogenic center adjacent to the nitrogen (providing 1,3-asymmetric induction) and a terminal alkene (enabling post-condensation cyclization).

This application note details the use of (R)-but-3-en-2-amine in the Asymmetric Ugi-4CR / Ring-Closing Metathesis (RCM) sequence. This protocol enables the rapid, stereoselective assembly of functionalized pyrrolidines and piperidines—scaffolds ubiquitous in alkaloid synthesis and peptidomimetic drug discovery.

Chemical Profile & Strategic Value

The "Dual-Function" Advantage

In asymmetric synthesis, (R)-but-3-en-2-amine offers a distinct advantage over non-functionalized chiral amines (like

-

Stereocontrol (The Methyl Group): The C2-methyl group provides sufficient steric bulk to differentiate the Re and Si faces of the intermediate imine during nucleophilic attack, typically inducing diastereoselectivity in the range of 3:1 to >10:1 depending on conditions.

-

Cyclization Handle (The Vinyl Group): The terminal alkene serves as a latent functional handle. It is chemically inert during the condensation phase (Ugi/Passerini) but active for ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form N-heterocycles.

Physical Properties

| Property | Data |

| IUPAC Name | (2R)-but-3-en-2-amine |

| CAS Number | 34375-90-1 |

| Molecular Weight | 71.12 g/mol |

| Boiling Point | 64–66 °C (Free base) |

| Chirality | (R)-enantiomer (derived from L-Alanine pool) |

| Storage | 2–8 °C; Hygroscopic (often stored as HCl salt) |

Mechanism of Action: Asymmetric Induction

The application of this amine relies on 1,3-asymmetric induction . When (R)-but-3-en-2-amine condenses with an aldehyde, it forms a chiral Schiff base (imine).

The Stereochemical Model

In the Ugi reaction, the isocyanide attacks the protonated iminium ion. The stereochemical outcome is dictated by the minimization of

Pathway Visualization

The following diagram illustrates the workflow from the initial condensation to the final bicyclic scaffold via RCM.

Figure 1: Reaction pathway showing the conversion of the chiral amine into a cyclic scaffold via Ugi-4CR and RCM.

Detailed Protocol: Synthesis of Chiral Pyrrolidines

This protocol describes the synthesis of a 2,5-disubstituted pyrrolidine scaffold.[1] The (R)-but-3-en-2-amine acts as the amine component, and 3-butenoic acid acts as the acid component. The subsequent RCM closes the ring connecting the amine and acid termini.

Materials

-

(R)-but-3-en-2-amine HCl salt (1.0 equiv)

-

Benzaldehyde (1.0 equiv) - Freshly distilled

-

3-Butenoic acid (1.0 equiv) - The "linker" for RCM

-

tert-Butyl isocyanide (1.0 equiv)

-

Methanol (MeOH) - Anhydrous, HPLC grade

-

Grubbs Catalyst, 2nd Generation (2–5 mol%)

-

Dichloromethane (DCM) - Degassed

Step-by-Step Methodology

Phase A: The Asymmetric Ugi Reaction

-

Imine Formation: In a round-bottom flask, dissolve (R)-but-3-en-2-amine HCl (1.0 mmol) and triethylamine (1.0 mmol) in MeOH (2.0 mL). Add benzaldehyde (1.0 mmol). Stir at room temperature (25 °C) for 2 hours.

-

Checkpoint: Monitor by TLC or 1H NMR to ensure complete consumption of the aldehyde and formation of the imine.

-

-

Multicomponent Assembly: Add 3-butenoic acid (1.0 mmol) and stir for 10 minutes to allow pre-association/protonation.

-

Addition: Add tert-butyl isocyanide (1.0 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Note: High concentrations (0.5 M to 1.0 M) favor the Ugi reaction mechanism over side reactions.

-

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Purification: Purify by flash column chromatography (Hexanes/EtOAc).

-

Result: You will isolate a mixture of diastereomers (typically ~3:1 to 4:1 dr favoring the syn product). These can often be separated at this stage or carried through to cyclization.

-

Phase B: Ring-Closing Metathesis (RCM)

-

Setup: Dissolve the purified Ugi adduct (0.5 mmol) in anhydrous, degassed DCM (50 mL).

-

Critical: Dilution (0.01 M) is essential to favor intramolecular cyclization over intermolecular polymerization.

-

-

Catalysis: Add Grubbs II catalyst (2–5 mol%). Reflux the solution (40 °C) under an inert atmosphere (N2 or Ar) for 4–12 hours.

-

Quenching: Expose to air and add a few drops of DMSO or vinyl ethyl ether to deactivate the catalyst.

-

Purification: Concentrate and purify via silica gel chromatography.

-

Product: A chiral pyrrolidine derivative with a

double bond.

-

Optimization & Data Analysis

Enhancing Diastereoselectivity

The inherent diastereoselectivity of the Ugi reaction with (R)-but-3-en-2-amine is moderate. To achieve high diastereomeric ratios (dr > 90:10), specific additives or solvent systems are required.

| Condition | Solvent | Additive | Typical dr (major:minor) | Notes |

| Standard | MeOH | None | 65:35 | Kinetic control; moderate selectivity. |

| Lewis Acid | TFE/MeOH | ZnCl2 (10 mol%) | 85:15 | Chelation control stabilizes the transition state. |

| Solvent Effect | TFE (Trifluoroethanol) | None | 80:20 | TFE stabilizes the iminium ion via H-bonding. |

| Pre-condensation | MeOH | 4Å Mol. Sieves | 75:25 | Ensuring complete imine formation prior to acid addition helps. |

Troubleshooting Guide

-

Problem: Low yield in RCM step.

-

Root Cause:[2][3] The amine nitrogen in the Ugi adduct can coordinate with the Ruthenium catalyst, poisoning it.

-

Solution: The Ugi product is an amide, which is less coordinating than a free amine. However, if poisoning occurs, add Ti(OiPr)4 as a scavenger or use the Hoveyda-Grubbs catalyst which is more robust.

-

-

Problem: Poor diastereoselectivity.

-

Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE). The strong hydrogen-bond donating ability of TFE often tightens the transition state, improving stereocontrol [1].

-

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.

-

Banfi, L., & Riva, R. (2005). The Passerini and Ugi Reactions. Organic Reactions, 65, 1-140.

-

Kazmaier, U., & Hebach, C. (2003). Ring-Closing Metathesis of Functionalized Amino Acid Derivatives: A Convenient Route to Conformationally Restricted Peptides. Synlett, 2003(09), 1321-1324.

-

Kreituss, I., & Jeffrey, C. S. (2014). Synthesis of Chiral Piperazinones via Ugi-4CR/Aza-Michael Cyclization. Tetrahedron Letters, 55(45), 6184-6187.

Sources

cross-metathesis reactions of (R)-but-3-en-2-amine derivatives

Application Note: Cross-Metathesis of (R)-But-3-en-2-amine Derivatives

Executive Summary

The cross-metathesis (CM) of chiral allylic amines, such as (R)-but-3-en-2-amine , presents a unique set of synthetic challenges. While olefin metathesis is a powerful tool for fragment coupling in drug discovery, free amines are notorious catalyst poisons. Furthermore, the proximity of the chiral center to the olefin introduces the risk of racemization via hydride-induced double-bond migration.

This guide outlines a validated workflow to couple (R)-but-3-en-2-amine derivatives with electron-deficient and electron-neutral partners. By strictly controlling Lewis basicity and suppressing ruthenium hydride formation, researchers can achieve high yields (>80%) with >98% retention of enantiomeric excess (ee).

Mechanistic Challenges & Strategic Solutions

To design a successful protocol, one must understand the failure modes specific to this substrate class.

Catalyst Deactivation (The "Amine Poisoning" Effect)

Free amines possess a lone pair that coordinates strongly to the Ruthenium (Ru) center. This leads to two deactivation pathways:[1][2]

-

Direct Ligand Displacement: The amine displaces the phosphine (in Grubbs II) or the ether chelate (in Hoveyda-Grubbs II), creating an inactive Ru-amine complex.

-

Methylidene Abstraction: Nucleophilic attack on the methylidene intermediate leads to rapid catalyst decomposition.

Solution: The amine nitrogen must be masked.

-

Covalent Protection: Conversion to carbamates (N-Boc, N-Cbz) or sulfonamides (N-Ts).

-

In-Situ Protection: Protonation using strong acids (p-TSA, HCl) to form ammonium salts, rendering the nitrogen non-nucleophilic.

Isomerization & Racemization

A critical side reaction in allylic metathesis is "chain walking." Decomposition of the Ru-catalyst generates Ru-hydride species.[3] These hydrides catalyze the migration of the double bond.

-

The Risk: Isomerization of (R)-but-3-en-2-amine derivatives leads to an enamine intermediate. Tautomerization of this enamine destroys the chiral center, resulting in racemization or formation of the achiral imine.

Solution: Use of 1,4-Benzoquinone .[4][5][6] This additive acts as a hydride scavenger, oxidizing Ru-H species back to active Ru species or sequestering them, thus preserving both the olefin position and the chiral center.

Strategic Workflow Visualization

The following diagram illustrates the decision tree for optimizing these reactions, highlighting the critical control points for chirality preservation.

Figure 1: Optimization workflow for cross-metathesis of chiral allylic amines. Note the critical inclusion of benzoquinone to prevent hydride-induced racemization.

Validated Experimental Protocols

Protocol A: The "Standard" Method (N-Boc Protection)

Best for: General synthesis, drug intermediates, and scale-up.

Materials:

-

Substrate: (R)-N-Boc-but-3-en-2-amine (1.0 equiv)

-

Partner: Methyl acrylate, Styrene, or functionalized alkene (2.0–3.0 equiv)

-

Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) (2–5 mol%)

-

Additive: 1,4-Benzoquinone (10 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve (R)-N-Boc-but-3-en-2-amine (1.0 equiv) and the cross-partner (2.0 equiv) in anhydrous DCM.

-

Degassing: Sparge the solution with Argon for 15 minutes. Note: Oxygen promotes catalyst decomposition.

-

Additive: Add 1,4-Benzoquinone (0.1 equiv). This solution may turn slightly yellow/brown.

-

Catalysis: Add Hoveyda-Grubbs II (0.025 equiv) in one portion.

-

Reaction: Heat to mild reflux (40°C) for 4–12 hours. Monitor by TLC or LC-MS.

-

Self-Validating Check: If the reaction turns black and precipitates rapidly, the catalyst has decomposed. Check solvent quality.

-

-

Workup:

-

Add activated charcoal (50 wt% relative to substrate) and stir for 30 mins to sequester Ruthenium.

-

Filter through a pad of Celite.

-

Concentrate in vacuo.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "In-Situ Salt" Method

Best for: Rapid derivatization when protection/deprotection steps are undesirable.

Materials:

-

Substrate: Free (R)-but-3-en-2-amine (1.0 equiv)

-

Acid: p-Toluenesulfonic acid monohydrate (p-TSA) (1.05 equiv)

-

Catalyst: Grubbs 2nd Gen (G-II) or HG-II (5 mol%)

-

Solvent: DCM/Methanol (95:5) to ensure solubility of the salt.

Step-by-Step Procedure:

-

Salt Formation: Dissolve the free amine in DCM. Add p-TSA (1.05 equiv) and stir for 10 mins. Ensure the amine is fully protonated (check pH on wet paper if unsure).

-

Metathesis: Add the alkene partner (3.0 equiv) and catalyst (5 mol%).

-

Reaction: Reflux (40°C) for 12 hours.

-

Workup:

-

Cool to RT.

-

Add sat. NaHCO3 (aq) to neutralize the salt and liberate the free amine product.

-

Extract with DCM (3x).

-

Dry over Na2SO4 and concentrate.

-

Data Interpretation & Quality Control

To ensure the protocol met the "Scientific Integrity" standard, you must quantify the following parameters.

Table 1: Key Quality Attributes for (R)-Allylic Amine CM Products

| Attribute | Analytical Method | Acceptance Criteria | Troubleshooting |

| Conversion | 1H NMR (Crude) | >90% consumption of terminal vinyl protons | Increase catalyst loading; Check solvent dryness. |

| E/Z Selectivity | 1H NMR | >10:1 (Trans/Cis) | E-isomer is thermodynamic product. Increase reaction time to allow equilibration. |

| Isomerization | 1H NMR | <5% (Internal alkene shift) | CRITICAL: If >5%, increase Benzoquinone loading to 20 mol%. |

| Enantiomeric Excess (ee) | Chiral HPLC/GC | >98% retention of starting ee | If ee drops, isomerization occurred. Lower temp to 30°C; ensure strictly anhydrous conditions. |

Self-Validating The Stereochemistry:

-

Racemization Flag: Look for the "migration byproduct" (enamine/imine) in the crude NMR. If you see a triplet methyl group (indicating a propyl chain) instead of the allylic methyl doublet, the double bond has migrated, and the chiral center is likely scrambled.

References

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[4][7] Link

-

Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[4] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[4][7] Link

-

Lummiss, J. A. M., et al. (2012). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst.[2][3] Catalysis Science & Technology. Link

-

Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society.[4][7] Link

-

Voigtritter, K., et al. (2011).[8] Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. Journal of Organic Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute stereochemistry of allylic alcohols, amines, and other ene moieties: a microscale cross metathesis/exciton chirality protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross Metathesis [organic-chemistry.org]

Synthesis of Chiral Isoindolines from (R)-Allylic Amines: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Isoindolines in Modern Drug Discovery

Chiral isoindolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their rigid bicyclic structure serves as a valuable scaffold for the design of novel therapeutic agents. These molecules are integral components of various pharmaceutical compounds and natural products with diverse biological activities.[2][3] For instance, certain isoindoline derivatives have been investigated as potential treatments for infections, diabetes, and as inhibitors of heat shock protein 90 (Hsp90).[2] The development of efficient and stereoselective synthetic methods to access these important molecules is therefore a critical endeavor in the pursuit of new medicines.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of enantioenriched isoindolines, with a focus on the palladium-catalyzed asymmetric intramolecular allylic C-H amination of (R)-allylic amines.

A Powerful Synthetic Approach: Palladium-Catalyzed Asymmetric Allylic C-H Amination

A highly effective strategy for the synthesis of chiral isoindolines involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamines.[4][5] This method offers a direct and atom-economical route to these valuable chiral molecules, often with high yields and excellent enantioselectivities.[1][5] The use of a chiral ligand in conjunction with a palladium catalyst is crucial for controlling the stereochemistry of the cyclization reaction.[1]

The overall workflow for this synthetic transformation can be visualized as follows:

Figure 1: General workflow for the synthesis of chiral isoindolines.

Delving into the Mechanism: The Role of the Palladium Catalyst and Chiral Ligand

The reaction is believed to proceed through a catalytic cycle involving a π-allyl-palladium intermediate.[1] The key steps are proposed to be:

-

Allylic C-H Activation: The palladium catalyst activates a C-H bond on the allylic group of the o-allylbenzylamine substrate to form a π-allyl-palladium intermediate.

-

Intramolecular Nucleophilic Attack: The nitrogen atom of the amine then acts as a nucleophile, attacking the π-allyl complex in an intramolecular fashion. The chiral ligand, coordinated to the palladium center, directs this attack to occur stereoselectively, leading to the formation of the chiral isoindoline ring.

-

Product Release and Catalyst Regeneration: The desired enantioenriched isoindoline product is released, and the palladium catalyst is regenerated to re-enter the catalytic cycle.

The choice of the chiral ligand is paramount in achieving high enantioselectivity. Chiral phosphoramidite ligands have been shown to be particularly effective in this transformation.[1][4]

Figure 2: Simplified mechanism of the palladium-catalyzed asymmetric allylic C-H amination.

Detailed Experimental Protocol: Synthesis of a Representative Chiral Isoindoline

This protocol is adapted from a reported procedure for the palladium-catalyzed asymmetric intramolecular allylic C-H amination.[4]

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Sigma-Aldrich | Catalyst precursor. |

| Chiral Phosphoramidite Ligand | As specified in literature | Strem Chemicals | Crucial for enantioselectivity. |

| 2,5-Di-tert-butyl-1,4-benzoquinone | >98% | TCI | Oxidant. |

| (R)-o-Allylbenzylamine | Synthesized as per literature | N/A | Starting material. |

| Isopropyl Alcohol (i-PrOH) | Anhydrous | Acros Organics | Solvent. |

| Nitrogen Gas | High purity | Airgas | For inert atmosphere. |

| Sealed Reaction Tube | --- | VWR | To contain the reaction mixture. |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a stream of nitrogen, add palladium(II) acetate (10 mol%), the chiral phosphoramidite ligand (12 mol%), and 2,5-di-tert-butyl-1,4-benzoquinone (1.0 equivalent) to a sealed reaction tube.

-

Addition of Starting Material and Solvent: Add the (R)-o-allylbenzylamine derivative (0.1 mmol) to the tube, followed by anhydrous isopropyl alcohol (1 mL).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

-

Reaction Conditions: Place the sealed tube in a pre-heated oil bath or heating block and stir the reaction mixture at 30 °C.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral isoindoline.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Expected Results: Yields and Enantioselectivities

This methodology has been shown to be effective for a range of substituted (R)-allylic amines, providing the corresponding chiral isoindolines in good to excellent yields and with high levels of enantioselectivity.

Table 2: Representative Yields and Enantiomeric Excess

| Substrate (Substituent on Benzyl Ring) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Unsubstituted | up to 98 | up to 98 |

| 4-Methyl | 95 | 96 |

| 4-Methoxy | 92 | 95 |

| 4-Fluoro | 96 | 97 |

| 4-Chloro | 94 | 96 |

| 3-Methyl | 93 | 94 |

Data adapted from published literature.[1][4]

Troubleshooting and Key Considerations for Success

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. It is crucial to maintain a strictly inert atmosphere throughout the reaction setup and duration. The Lewis basicity of the amine substrate can also lead to the formation of inactive bis(amine)-palladium complexes.[1]

-

Low Enantioselectivity: The choice of chiral ligand is critical. If enantioselectivity is low, screening different chiral ligands may be necessary. The solvent can also influence the stereochemical outcome.

-

Oxidant Compatibility: The oxidant is a key component of the catalytic system. Ensure that the chosen chiral ligand is compatible with the oxidizing environment.[1]

-

Substrate Purity: The purity of the starting (R)-allylic amine is essential for obtaining high yields and enantioselectivities. Impurities can interfere with the catalyst.

Expanding the Synthetic Utility: Further Transformations of Chiral Isoindolines

The enantioenriched isoindolines synthesized via this method are versatile intermediates for further chemical modifications. For example, the allylic double bond can be readily transformed into other functional groups.

A valuable transformation is the hydroboration-oxidation of the alkene to yield the corresponding chiral isoindoline alcohol.[4] This is typically achieved using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide and a base.[4] This transformation proceeds with high yield and preserves the stereochemical integrity of the chiral center.[4] The resulting chiral isoindoline alcohols are valuable building blocks for the synthesis of more complex, biologically active molecules.[4]

Conclusion: A Robust and Versatile Synthetic Tool

The palladium-catalyzed asymmetric intramolecular allylic C-H amination of (R)-allylic amines represents a powerful and reliable method for the synthesis of chiral isoindolines. This approach offers several advantages, including mild reaction conditions, high efficiency, excellent enantioselectivity, and a broad substrate scope.[1] For researchers and scientists in drug development, this methodology provides a valuable tool for accessing a key class of chiral heterocyclic compounds with significant therapeutic potential.

References

-

Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

-

Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

-

Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry. [Link]

-

Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. The Journal of Organic Chemistry. [Link]

-

Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society. [Link]

-

Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Organic Chemistry Portal. [Link]

-

Base-Dependent Stereodivergent Intramolecular Aza-Michael Reaction: Asymmetric Synthesis of 1,3-Disubstituted Isoindolines. Academia.edu. [Link]

-

Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. NIH. [Link]

-

Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. [Link]

-

Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Accessing indole–isoindole derivatives via palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines. Chemical Communications. [Link]

-

The application of chiral isoindolinones as chiral ligands in cobalt‐catalyzed enantioselective C−H activation. ResearchGate. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

Sources

Troubleshooting & Optimization

preventing racemization of (R)-but-3-en-2-amine during workup

Technical Support & Troubleshooting Hub[1][2]

Status: Operational Ticket ID: #RAC-ALLYL-001 Subject: Preventing Racemization During Workup & Isolation Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1][2]

PART 1: CRITICAL ALERT (The "Why")

(R)-but-3-en-2-amine (CAS: 34375-90-1) is a chiral allylic amine .[1][2] Unlike simple alkyl amines, this motif possesses a unique structural vulnerability: the stereocenter (C2) is adjacent to a vinyl group. This electronic arrangement lowers the energy barrier for racemization through two specific mechanisms that are frequently triggered during standard workup procedures.

The Racemization Vectors

-

Transition Metal-Catalyzed Isomerization (The Silent Killer): If your synthesis involved transition metals (Pd, Rh, Ir, Ru)—common in allylic substitution or hydrogenation—residual metal traces can coordinate to the alkene and amine. This facilitates a 1,3-hydrogen shift , converting the chiral allylic amine into an achiral enamine/imine intermediate. This process is rapid, even at room temperature.[2][3]

-

Base-Mediated Aza-Allyl Anion Formation: The

-proton at the chiral center is acidified by the adjacent vinyl group and the electron-withdrawing ammonium species.[1] Strong bases or heating in polar aprotic solvents (e.g., DMSO, DMF) can deprotonate this center, forming a resonance-stabilized aza-allyl anion .[2] Reprotonation of this planar intermediate destroys the enantiomeric excess (ee). -

Condensation-Induced Tautomerization: Exposure to ketones (like acetone used in glassware cleaning) forms a Schiff base (imine).[1][2] The imine nitrogen increases the acidity of the

-proton, facilitating tautomerization to the enamine and subsequent racemization.

PART 2: DIAGNOSTIC VISUALIZATION[1][2]

The following logic map details the specific chemical pathways that lead to racemization and the intervention points required to stop them.

Figure 1: Mechanistic pathways leading to loss of optical purity in chiral allylic amines. The green dashed line represents the only safe stabilization route.

PART 3: STANDARD OPERATING PROCEDURES (SOPs)

SOP-01: Safe Workup Protocol

Objective: Isolate (R)-but-3-en-2-amine without eroding ee%.

| Step | Action | Technical Justification |

| 1. Quench | Cool reaction to 0°C . Acidify to pH < 2 using 1M HCl or 1M H₂SO₄.[2] | Protonation of the amine ( |

| 2. Scavenge | If transition metals were used: Add QuadraPure™ TU or Si-Thiol scavenger resin.[1][2] Stir for 1h. Filter. | Removing metals is critical before any neutralization.[2] Metals catalyze isomerization even in trace amounts [1].[2] |

| 3. Wash | Wash the acidic aqueous layer with Et₂O or DCM. Discard organics. | Removes non-basic impurities while the amine is locked in the aqueous phase. |

| 4. Liberate | CRITICAL: Add fresh DCM/Et₂O. Cool to 0°C. Adjust pH to 10-11 using sat. Na₂CO₃ (Not NaOH).[2] | Avoids "hot spots" of high pH.[2] Strong bases (NaOH/KOH) promote aza-allyl anion formation [2].[2] |

| 5. Isolate | Extract immediately. Dry over Na₂SO₄ (Do not use MgSO₄ if Lewis acidic metals are suspected).[2] | Minimizes time the amine exists as a free base. |

| 6. Stabilize | Do not concentrate to dryness. Add 1.1 eq of HCl (in ether/dioxane) to precipitate the salt. | The free base is volatile (bp ~72°C) and unstable. The HCl salt is indefinitely stable at RT. |

SOP-02: Distillation of Free Base (If absolutely necessary)

Warning: Only proceed if the salt form is unusable for the next step.

-

Equipment: Short-path distillation head (vigreux column recommended).

-

Temperature: Keep bath temperature < 50°C .

-

Receiver: Cool receiver flask to -78°C (dry ice/acetone).

-

Note: Distillation poses a high risk of thermal racemization via radical mechanisms or surface-catalyzed isomerization.[1][2]

PART 4: TROUBLESHOOTING GUIDE (FAQs)

Q1: My ee% dropped from 98% to 85% after rotary evaporation. What happened? A: You likely evaporated the free base at too high a temperature or for too long.

-

Root Cause 1 (Volatility): The enantiomers may have fractionated if the evaporation was partial (unlikely to cause racemization, but causes mass loss).

-

Root Cause 2 (Thermal): If the bath was >40°C, you risked thermal racemization.

-

Root Cause 3 (Contamination): Did you clean the rotovap bump trap with acetone? Traces of acetone form a Schiff base, which racemizes rapidly. Never use acetone with chiral primary amines.[1][2]

Q2: Can I store the amine as a free base in the freezer? A: No. Even at -20°C, the free base can absorb CO₂ (forming carbamates) or undergo slow oxidation/isomerization.

-

Solution: Store as the Hydrochloride (HCl) or Oxalate salt. These are crystalline solids, non-volatile, and chemically inert.[2]

Q3: I used an Ellman Sulfinamide synthesis. When does racemization occur? A: The acid cleavage of the sulfinyl group is safe. The danger arises during the neutralization of the resulting salt.

-

Protocol: When neutralizing the amine salt after cleavage, use a biphasic system (DCM / Na₂CO₃ aq) and separate layers immediately. Do not let the free amine sit in basic water [3].

Q4: How do I measure the ee%? A: Standard chiral HPLC often fails for small, polar amines.

-

Method A (Derivatization): React with Mosher's Acid Chloride or Benzoyl Chloride.[1][2] Analyze the resulting amide via Chiral HPLC (e.g., Chiralcel OD-H) or ¹⁹F NMR (for Mosher amides).[2]

-

Method B (GC): Derivatize with Trifluoroacetic anhydride (TFAA) and use a chiral GC column (e.g., Cyclosil-B).[1][2]

PART 5: REFERENCES

-

Trost, B. M., & Kulawiec, R. J. (1992).[2] Ruthenium-catalyzed isomerization of allylic amines and alcohols.[2] Journal of the American Chemical Society.

-

Clayden, J., et al. (2009).[2] Racemization of chiral amines.[2][4] Organic Chemistry (2nd Ed.), Oxford University Press.[2] (General mechanistic grounding on aza-allyl anions).

-

Ellman, J. A., et al. (2002).[2] Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews.[2]

-

EPA CompTox Dashboard. (2024). (2R)-But-3-en-2-amine Physical Properties.

Sources

troubleshooting low yields in amide coupling with (R)-1-methylallylamine

Technical Support Center: Amide Coupling with (R)-1-Methylallylamine Ticket Subject: Troubleshooting Low Yields & Racemization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Volatile Allyl" Trap

Welcome to the technical support center. If you are working with (R)-1-methylallylamine (also known as (R)-but-3-en-2-amine), you are likely encountering one of two frustrating scenarios: either your yield is inexplicably low (<30%), or your enantiomeric excess (ee%) has degraded.

This building block presents a "perfect storm" of difficulty for amide couplings:

-

Extreme Volatility: The free base boils at ~63–65 °C. It evaporates faster than most solvents.

-

Allylic Instability: The

-proton is allylic. Strong bases or prolonged activation can trigger isomerization to the achiral enamine/imine, destroying your chiral center. -

Salt Management: It is almost always supplied as an HCl or tartrate salt. Improper neutralization is the #1 cause of failure.

This guide moves beyond standard protocols to address these specific failure modes.

Phase 1: Diagnosis & Triage

Before changing reagents, identify your specific failure mode using this logic flow.

Figure 1: Diagnostic logic for amide coupling failures.

Phase 2: The Core Protocols

Protocol A: The "In-Situ" Neutralization (Fixes Low Yields)

The Error: Many chemists dissolve the amine salt in water/base, extract with DCM, dry, and concentrate. The Consequence: You are rotovapping away your reactant. The free base is lost to the vacuum trap.

The Fix: Never isolate the free base. Neutralize it directly in the coupling mixture.

Step-by-Step Workflow:

-

Dissolve Acid: Dissolve 1.0 equiv of Carboxylic Acid in DMF or DCM (0.1 M).

-

Activate: Add coupling reagent (e.g., HATU, 1.1 equiv) and Base 1 (DIPEA, 1.0 equiv). Stir 5 mins.

-

Prepare Amine: In a separate vial, suspend (R)-1-methylallylamine HCl (1.2 equiv) in minimal DMF.

-

Neutralize: Add Base 2 (DIPEA, 1.2 equiv) to the amine suspension. It may not clear completely.

-

Transfer: Immediately transfer the amine/base mixture to the activated acid.

-

Seal: Cap the reaction vessel tightly.

Expert Tip: If using DCM, the amine HCl salt will not dissolve. This is fine. Add the base, sonicate for 1 minute to freebase (creating a suspension of DIPEA-HCl), and add the slurry.

Protocol B: The "Anti-Racemization" System (Fixes Low ee%)

The Error: Using strong bases (TEA) or high temperatures promotes the migration of the double bond (allylic shift), destroying chirality. The Fix: Use T3P (Propylphosphonic anhydride) . It acts as an acid scavenger and requires milder bases.

Recommended Reagents:

-

Coupling Agent: T3P (50% in EtOAc/DMF).

-

Base: 2,4,6-Collidine (Sym-collidine) or Pyridine. Avoid TEA.

-

Temperature: 0 °C start, warm to RT.

Phase 3: Quantitative Troubleshooting (Data & Limits)

Use this table to benchmark your current conditions against known failure points.

| Variable | Danger Zone (High Risk) | Safe Zone (Recommended) | Why? |

| Amine Form | Free Base (Isolated) | HCl or Tartrate Salt | Free base BP is ~63°C; massive loss during handling. |

| Base pKa | TEA (pKa ~10.7) | Collidine (pKa ~7.4) | Strong bases deprotonate the allylic position ( |

| Activation | CDI or Acid Chloride | T3P or HATU | Acid chlorides generate HCl, promoting allylic rearrangement. |

| Solvent | THF (if heating) | DMF, DCM, EtOAc | Low boiling solvents encourage evaporation of the amine. |

| Stoichiometry | 1:1 (Acid:Amine) | 1:1.2 to 1:1.5 | Excess amine compensates for minor volatility losses. |

Phase 4: Advanced Visualization

Pathway of Racemization vs. Product Formation

Understanding how you lose the chiral center is key to preventing it.

Figure 2: Kinetic competition between coupling and racemization. Speed favors the product; excess base favors the byproduct.

Frequently Asked Questions (FAQ)

Q1: I followed Protocol A, but my yield is still ~40%. Where is the product? A: Check your workup. If your carboxylic acid partner is low molecular weight (e.g., acetic acid, acrylic acid), the product itself might be volatile.

-

Fix: Do not use high vacuum. Concentrate at >100 mbar and 30 °C. If possible, skip aqueous workup and purify directly via reverse-phase flash chromatography.

Q2: Can I use EDC/HOBt?

A: You can, but it is slow. The steric hindrance of the

Q3: Why Collidine instead of DIPEA? A: Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA). It is strong enough to neutralize the T3P reaction byproducts but too weak to deprotonate the allylic proton of the amine, significantly preserving chiral integrity [1, 2].

Q4: My amine salt is hygroscopic and sticky. How do I weigh it accurately? A: Do not weigh it on open paper. Weigh it directly into a tared vial. If it has turned into a oil/gum (absorbed water), dry it over P2O5 in a desiccator overnight, or assume a % water content (usually 5-10%) and use a larger excess (1.5 equiv).

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

Sigma-Aldrich. "N-Methylallylamine (Free Base Properties & Boiling Point)." Link

Sources

Technical Support Center: Minimizing Oxidative Degradation of Chiral Allylic Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral allylic amines. This guide is designed to provide expert insights and practical, field-proven solutions to a common and critical challenge: oxidative degradation. Chiral allylic amines are valuable building blocks in synthesis, but their electron-rich nature and the presence of the allylic position make them particularly susceptible to oxidation, which can compromise sample purity, reaction yields, and ultimately, the integrity of your research.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from understanding the fundamental mechanisms of degradation to proactive strategies for prevention and reactive solutions for when problems arise.

Part 1: FAQs - Understanding the Degradation Problem

This section addresses the foundational knowledge required to diagnose and comprehend the stability issues associated with chiral allylic amines.

Q1: My chiral allylic amine, which was a clear oil, has turned yellow/brown and developed a different odor. What is happening?

A: You are likely observing the initial signs of oxidative degradation. The discoloration is a classic indicator that new, often chromophoric, compounds are being formed. This process is primarily driven by the reaction of the amine with atmospheric oxygen. Key degradation pathways include:

-

Autoxidation: A free-radical chain reaction initiated by light, heat, or trace metal impurities. This process involves the abstraction of a hydrogen atom from the allylic position, which is particularly susceptible due to the stability of the resulting allylic radical.[1][2] This radical then reacts with molecular oxygen (O₂) to form a peroxyl radical, which can propagate the chain reaction, leading to a complex mixture of hydroperoxides, alcohols, ketones, and polymeric materials.

-

Photo-oxidation (Singlet Oxygen Ene Reaction): In the presence of light and a photosensitizer (which can be trace impurities in your sample or solvent), ground-state triplet oxygen (³O₂) is converted to the more reactive singlet oxygen (¹O₂).[3][4][5] Singlet oxygen can then directly react with the alkene of the allylic system in an "ene reaction" to form allylic hydroperoxides.[3][6] These hydroperoxides are often unstable and can decompose further.

-

N-Oxidation: The lone pair of electrons on the nitrogen atom is also susceptible to oxidation, leading to the formation of N-oxides. While less common for allylic amines compared to tertiary amines without allylic protons, it can still occur, especially under certain conditions.[7]

The change in odor is due to the formation of new, often more volatile, degradation products like aldehydes or smaller amines from fragmentation.

Q2: What specific chemical species are causing the degradation?

A: The primary culprits are molecular oxygen (both triplet and singlet states), free radicals, and potentially trace metal ions.

-

Molecular Oxygen (O₂): The ultimate oxidizing agent in most degradation scenarios.

-

Peroxyl Radicals (ROO•): Key intermediates in the autoxidation chain reaction that propagate damage.

-

Singlet Oxygen (¹O₂): A highly reactive excited state of oxygen, particularly damaging to the double bond of the allylic system.[3][5]

-

Metal Ions (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺): Trace metals, often leached from spatulas or containers, can act as powerful catalysts for the decomposition of hydroperoxides into new radical species, dramatically accelerating the degradation process.[8][9]

Q3: Are my reaction solvents contributing to the problem?

A: Absolutely. Solvents can play a significant role in several ways:

-

Dissolved Oxygen: Untreated solvents are saturated with atmospheric oxygen, providing a ready supply for oxidation.

-

Solvent Purity: Peroxides in older ether solvents (like THF or diethyl ether) can act as radical initiators. Chlorinated solvents (like DCM or chloroform) can degrade over time to produce acidic and radical species.

-

Solvent Polarity: The polarity of the solvent can influence the rate and mechanism of degradation. For instance, some radical reactions are accelerated in nonpolar media.

It is crucial to use high-purity, freshly distilled, or commercially available anhydrous, deoxygenated solvents for any reaction or storage involving sensitive amines.[10]

Part 2: Troubleshooting Guide - Proactive Prevention & Storage

The most effective way to deal with degradation is to prevent it from happening. This section provides actionable protocols and best practices.

Q4: What are the ideal storage conditions for a neat chiral allylic amine?

A: Proper storage is the first and most critical line of defense. Follow these guidelines rigorously:

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with oxygen, the primary driver of oxidation. Argon is denser than air and preferred for long-term storage.[8][11] |